Thioglycolic acid

Description

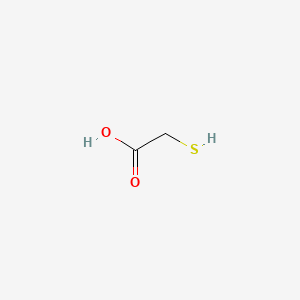

This compound is a sulfur-containing carboxylic acid. It is a conjugate acid of a thioglycolate(1-).

This compound is under investigation in clinical trial NCT03238105 (Treatment of Periorbicular Hyperchromia Comparing 10% this compound Peeling Versus Pulsed Intense Light).

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWERGRDVMFNCDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2S, Array | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1]) | |

| Record name | Mercaptoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026141 | |

| Record name | Thioglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.] | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.18 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid, Water-white liquid | |

CAS No. |

68-11-1 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thioglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioglycolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mercaptoacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7857H94KHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetic acid, mercapto- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AI5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F | |

| Record name | THIOGLYCOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1599 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCAPTOACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIOGLYCOLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/480 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thioglycolic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

thioglycolic acid redox potential and pKa values in aqueous solution

An In-depth Technical Guide to the Redox Potential and pKa Values of Thioglycolic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound (TGA), also known as mercaptoacetic acid, in aqueous solutions. Focusing on its acid-base and redox characteristics, this document furnishes quantitative data, detailed experimental protocols, and logical diagrams to support research and development applications.

Acid-Base Properties of this compound

This compound is a diprotic acid, containing both a carboxylic acid and a thiol functional group, each with a distinct dissociation constant (pKa). The carboxylic group is the stronger acid and deprotonates first.

pKa Values

The dissociation of this compound in water proceeds in two steps. The first ionization corresponds to the loss of a proton from the carboxylic acid group, while the second corresponds to the deprotonation of the thiol group.[1] The reported pKa values in aqueous solution are summarized below.

| Parameter | Functional Group | pKa Value (at 25°C) | Equilibrium Reaction |

| pKa₁ | Carboxylic Acid | 3.42 - 3.83[1][2][3] | HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺ |

| pKa₂ | Thiol | 9.3 - 10.23[1][3] | HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺ |

Note: The range in reported pKa values can be attributed to variations in experimental conditions such as ionic strength and temperature.

The first pKa of approximately 3.8 makes this compound a significantly stronger acid than acetic acid (pKa 4.76).[1] At physiological pH (~7.4), the carboxylic acid group will be almost entirely deprotonated, while the thiol group will exist predominantly in its protonated form.

Dissociation Pathway Visualization

The stepwise dissociation of this compound is illustrated below.

Caption: Stepwise dissociation pathway of this compound in aqueous solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for determining the pKa values of this compound.[4][5]

Objective: To determine the pKa values of this compound by monitoring pH changes during titration with a strong base.

Materials:

-

This compound (analytical grade)

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A)

-

Thermostatically controlled reaction vessel

Procedure:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[4]

-

Initial pH Adjustment: Acidify the TGA solution to a pH of ~2.0 using 0.1 M HCl to ensure both functional groups are fully protonated.[4]

-

Titration Setup: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode, ensuring the bulb is submerged but clear of the stir bar. Maintain a constant temperature (e.g., 25°C).

-

Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH reaches ~12 to ensure the deprotonation of the thiol group is complete.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The curve will show two distinct inflection points corresponding to the two equivalence points.

-

The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is pKa₁. The pH at the volume of NaOH halfway between the first and second equivalence points is pKa₂.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.

-

Caption: Experimental workflow for determining pKa values via potentiometric titration.

Redox Properties of this compound

This compound is a potent reducing agent, particularly at higher pH values where the thiolate anion (⁻SCH₂COO⁻) is more prevalent.[1] Its primary redox reaction involves the oxidation of its thiol group to form a disulfide.

Redox Reaction and Potential

The principal redox reaction for this compound is its oxidation to dithiodiglycolic acid (DTDGA). This reaction is a two-electron process where two molecules of TGA are linked via a disulfide bond.[1][6]

2 HSCH₂COOH ⇌ (SCH₂COOH)₂ + 2H⁺ + 2e⁻

While a standard redox potential (E°) for this specific half-reaction is not commonly cited in introductory literature, its behavior is well-characterized. The reducing power of TGA is pH-dependent, increasing with pH as the more easily oxidized thiolate species is formed.[7] This property is exploited in applications like permanent hair waving, where TGA is used to reduce disulfide bonds in keratin.[8][9]

| Redox Couple | Oxidized Form | Reduced Form | Reaction Characteristics |

| Dithiodiglycolate / Thioglycolate | (SCH₂COOH)₂ | HSCH₂COOH | Reversible; pH-dependent; TGA acts as a reducing agent.[1][10] |

This compound can reduce metal ions, such as Fe(III) to Fe(II), a property that is utilized in some analytical methods and industrial processes.[1][11]

Redox Pathway Visualization

The reversible oxidation-reduction cycle of this compound is depicted below.

Caption: The redox cycle between this compound and its oxidized disulfide form.

Experimental Protocol: Characterization of Redox Properties by Iodometric Titration

This protocol describes a method to quantify this compound based on its reaction with a standard oxidizing agent, iodine, with potentiometric endpoint detection.[12][13]

Objective: To determine the concentration of this compound in a sample by titrating it with iodine in an alkaline medium.

Materials:

-

This compound sample

-

0.1 M Iodine (I₂) solution, standardized

-

Sodium Hydroxide (NaOH) solutions (e.g., 1 M)

-

Potassium Iodide (KI)

-

Potentiometer with a Platinum indicator electrode and a Saturated Calomel reference Electrode (SCE)

-

Magnetic stirrer and stir bar

-

Burette (Class A)

Procedure:

-

Titrant Preparation: Prepare a standard 0.1 M iodine solution by dissolving iodine in a concentrated solution of potassium iodide (to form the soluble I₃⁻ complex) and diluting.

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volume of an alkaline solution (e.g., 0.1 M NaOH). The alkaline medium ensures the thiol is in its more reactive thiolate form.[12]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the platinum and reference electrodes.

-

Titration: Titrate the sample solution with the standardized iodine solution. The reaction is: 2 HSCH₂COO⁻ + I₂ → ⁻OOCCH₂-S-S-CH₂COO⁻ + 2 I⁻

-

Endpoint Detection: Add the titrant in small increments and record the potential (in mV) after each addition. The endpoint is indicated by a sharp change in potential.

-

Data Analysis:

-

Plot the measured potential versus the volume of iodine solution added.

-

The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined from a first derivative plot (ΔE/ΔV vs. V).

-

Use the volume of titrant at the equivalence point to calculate the initial concentration of this compound in the sample.

-

This method can be adapted to study the kinetics of the redox reaction by monitoring the disappearance of the reactant or appearance of the product over time, for instance, using spectrophotometry.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. homework.study.com [homework.study.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pure.tue.nl [pure.tue.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Ataman Kimya [atamanchemicals.com]

- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Thioglycolic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of thioglycolic acid (TGA), a vital compound in various scientific and industrial applications, including drug development and material science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The guide includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and logical diagrams to illustrate analytical workflows, ensuring a thorough understanding and practical application of the presented information.

Introduction

This compound (mercaptoacetic acid), with the chemical formula HSCH₂COOH, is a bifunctional organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This unique structure allows it to participate in a wide range of chemical reactions, making it a crucial component in formulations for cosmetics, as a stabilizer for nanoparticles, and as a key building block in pharmaceutical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation in these applications. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data.

Spectroscopic Data of this compound

The following sections provide a detailed summary of the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Broad Singlet |

| Methylene (-CH₂-) | 3.32 | Singlet |

| Thiol (-SH) | 2.08 | Triplet |

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Carbonyl (-C=O) | 176.9 |

| Methylene (-CH₂-) | 26.2 |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3445 (broad) | O-H stretch | Associated with hydrogen-bonded hydroxyl groups of the carboxylic acid, often in dimers. |

| 3220 (broad) | O-H stretch | Also attributed to the hydroxyl group in carboxylic acid dimers. |

| 2935 | C-H stretch | Asymmetric stretching of the methylene (-CH₂) group. |

| 2882 | C-H stretch | Symmetric stretching of the methylene (-CH₂) group. |

| 2567 | S-H stretch | Characteristic stretching vibration of the thiol group. |

| 1714 | C=O stretch | Carbonyl stretch of the carboxylic acid, indicative of the dimeric form. |

| 1420 | C-O-H bend | In-plane bending of the hydroxyl group of the carboxylic acid. |

| 1294 | C-O stretch / C-H bend | Coupled vibration of C-O stretching and CH₂ wagging. |

| 900 | O-H bend | Out-of-plane bending of the hydroxyl group, characteristic of carboxylic acid dimers. |

| 668 | C-S stretch | Stretching vibration of the carbon-sulfur bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λ_max) | Molar Absorptivity (ε) | Electronic Transition | Solvent |

| 185 nm | Strong | σ → σ | Water |

| 250 nm | Strong | n → σ | Water |

| ~240 nm | log ε = 3.26 | n → π* | Water (pH 10) |

Experimental Protocols

This section outlines the detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H NMR are used, including a 30° pulse width and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the free induction decay (FID) over a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube.

-

Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Utilize a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Acquisition: Acquire the data over a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C. A longer relaxation delay may be necessary for quantitative analysis, but for qualitative identification, 1-2 seconds is common.

-

Data Processing: Apply a Fourier transform to the FID. Phase and baseline correct the resulting spectrum. The chemical shifts are referenced to the solvent signal of CDCl₃ (δ = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat this compound directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure good contact between the sample and the crystal.

-

Instrument Setup: Set the spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal should be recorded first.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λ_max. A typical starting concentration is in the micromolar to low millimolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Fill a second quartz cuvette with the this compound solution.

-

Data Acquisition: Place the blank and sample cuvettes in the respective holders in the spectrophotometer. Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.

-

Data Processing: The software plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max). If quantitative analysis is required, construct a calibration curve using a series of standard solutions of known concentrations.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a centralized and detailed repository of spectroscopic data for this compound, tailored for researchers and professionals in the scientific community. The tabulated NMR, IR, and UV-Vis data, coupled with comprehensive experimental protocols and a clear workflow visualization, offer a practical and valuable resource for the characterization and application of this important chemical compound. Adherence to the outlined methodologies will facilitate reproducible and accurate spectroscopic analysis, supporting advancements in drug development and other scientific disciplines.

Thioglycolic Acid as a Reducing Agent in Biochemical Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioglycolic acid (TGA), a potent reducing agent, plays a crucial role in various biochemical applications, primarily due to its ability to cleave disulfide bonds within proteins. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and relevant biochemical pathways associated with the use of TGA. Its strong reducing power, particularly at higher pH, makes it an invaluable tool in protein chemistry, drug development, and cellular biology research. This document serves as a detailed resource for professionals seeking to understand and implement TGA-based methodologies in their work.

Introduction to this compound (TGA)

This compound (TGA), also known as mercaptoacetic acid, is an organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group. This bifunctional nature dictates its chemical properties and reactivity. The thiol group is responsible for its potent reducing activity, readily participating in thiol-disulfide exchange reactions.

TGA is a colorless liquid with a strong, unpleasant odor. It is miscible with water and polar organic solvents. Its properties make it a versatile reagent in various fields, including cosmetics for hair perming and depilatory creams, and in industrial applications as a stabilizer for PVC. In the realm of biochemistry, its primary function is the reduction of disulfide bonds in proteins and peptides.

Physicochemical and Redox Properties of TGA

The efficacy of TGA as a reducing agent is rooted in its chemical characteristics. The acidity of the carboxylic acid and thiol groups, along with its redox potential, are key parameters for its application in biochemical systems.

| Property | Value | Reference |

| Chemical Formula | C₂H₄O₂S | [1] |

| Molar Mass | 92.11 g/mol | [1] |

| pKa₁ (Carboxylic Acid) | 3.83 | [1] |

| pKa₂ (Thiol) | 9.3 | [1] |

Table 1: Physicochemical Properties of this compound.

| Reducing Agent | Standard Redox Potential (E₀' at pH 7) | Notes |

| Dithiothreitol (DTT) | -0.33 V | Effective at neutral to slightly alkaline pH. |

| Tris(2-carboxyethyl)phosphine (TCEP) | - | Effective over a wider pH range (1.5-8.5) and is more resistant to air oxidation. |

| This compound (TGA) | Not explicitly found in search results. | Reducing power increases with pH. |

Table 2: Comparison of Redox Potentials of Common Reducing Agents.

Mechanism of Disulfide Bond Reduction

The primary mechanism by which TGA reduces disulfide bonds in proteins is through a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where the thiolate anion of TGA attacks one of the sulfur atoms of the disulfide bond.

The reaction proceeds in two main steps:

-

Formation of a Mixed Disulfide: The thiolate anion of TGA attacks the protein's disulfide bond (R-S-S-R'), forming a mixed disulfide between TGA and one of the cysteine residues, and releasing the other cysteine as a free thiol.

-

Reduction of the Mixed Disulfide: A second TGA molecule attacks the mixed disulfide, releasing the second cysteine residue as a free thiol and forming dithis compound, the oxidized form of TGA.

This process effectively breaks the covalent cross-link within or between polypeptide chains, leading to protein unfolding or dissociation of subunits.

References

Unveiling the Power of Reduction: A Technical Guide to the History and Discovery of Thioglycolic Acid's Reducing Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglycolic acid (TGA), a thiol-containing organic compound, has played a pivotal role in various scientific and industrial applications, primarily owing to its potent reducing properties. This technical guide provides an in-depth exploration of the history, discovery, and quantification of TGA's ability to cleave disulfide bonds, a fundamental process in fields ranging from cosmetology to pharmacology. We will delve into the seminal research that first identified these properties, present key quantitative data, detail experimental protocols for its analysis, and explore its relevance in biological signaling pathways pertinent to drug development.

A Historical Perspective: The Unraveling of Keratin's Structure

The discovery of this compound's reducing capabilities is intrinsically linked to the study of keratin, the fibrous structural protein found in hair, wool, and nails. In the early 1930s, scientist David R. Goddard , inspired by the work of Leonor Michaelis, was investigating why keratin was so resistant to digestion by protease enzymes.[1][2] His research led to the crucial realization that the stability of keratin was largely due to the extensive cross-linking of its polypeptide chains via disulfide bonds formed between cysteine residues.

Goddard's pivotal discovery was that this compound could effectively reduce these resilient disulfide bonds to free sulfhydryl groups. This process, termed thioglycolysis, rendered the keratin structure more malleable and soluble, paving the way for a deeper understanding of its biochemistry. This fundamental breakthrough not only illuminated the chemical nature of keratin but also laid the groundwork for the revolutionary "cold wave" permanent hair treatment in the 1940s, where TGA is used to break disulfide bonds in hair, allowing it to be reshaped and then reformed by an oxidizing agent.[1]

Quantitative Analysis of this compound's Reducing Properties

The reducing power of this compound is governed by its chemical structure and the surrounding environmental conditions, particularly pH. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Conditions | Significance |

| pKa₁ (-COOH) | 3.83 | Aqueous solution | The acidity of the carboxylic acid group. |

| pKa₂ (-SH) | ~9.3 | Aqueous solution | The acidity of the thiol group; at pH > pKa, the more reactive thiolate anion (S⁻) predominates. |

| Standard Reduction Potential (E°') | ~ -0.25 V | pH 7 | Indicates a strong reducing potential, comparable to other thiols like dithiothreitol (DTT). |

| S-H Bond Dissociation Energy | ~85-90 kcal/mol | - | The energy required to break the sulfur-hydrogen bond, influencing its reactivity. |

Note: The standard reduction potential is an estimate based on values for similar thiol compounds, as a definitive value for the thioglycolate/dithioglycolate couple is not consistently reported in the literature.

Experimental Protocols for Assessing Reducing Properties

The quantification of this compound's reducing effect on disulfide bonds is crucial for research and quality control. Below are detailed methodologies for key experiments.

Spectrophotometric Quantification of Thiol Groups using Ellman's Reagent (DTNB Assay)

This is the most common method for quantifying free sulfhydryl groups. The disulfide reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a characteristic yellow color with a maximum absorbance at 412 nm.

Materials:

-

This compound solution of known concentration

-

Protein substrate containing disulfide bonds (e.g., keratin, bovine serum albumin)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a solution of the protein substrate in the reaction buffer.

-

Reduction Reaction: Add this compound to the protein solution to initiate the reduction of disulfide bonds. The concentration of TGA and incubation time will depend on the specific protein and experimental goals.

-

DTNB Reaction:

-

In a cuvette, mix 50 µL of the TGA-treated protein sample with 2.5 mL of the reaction buffer.

-

Add 50 µL of the DTNB solution to the cuvette.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 412 nm against a blank containing all reagents except the thiol.

-

Calculation: The concentration of free thiol groups can be calculated using the Beer-Lambert law, with a molar extinction coefficient for TNB²⁻ of 14,150 M⁻¹cm⁻¹.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Analyzing Keratin Reduction

FT-IR spectroscopy can be used to monitor the chemical changes in keratin upon treatment with this compound by observing changes in vibrational bands corresponding to specific chemical bonds.

Materials:

-

Hair or wool fibers

-

This compound solution

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Initial Spectrum: Obtain an FT-IR spectrum of the untreated hair/wool fiber. Key bands to observe include the amide I and II bands (related to protein secondary structure) and the S-S stretching band (around 500-540 cm⁻¹).

-

TGA Treatment: Immerse the fibers in a this compound solution for a defined period.

-

Rinsing and Drying: Thoroughly rinse the treated fibers with deionized water and allow them to dry completely.

-

Final Spectrum: Obtain an FT-IR spectrum of the TGA-treated fiber.

-

Analysis: Compare the spectra before and after treatment. A decrease in the intensity of the S-S stretching band indicates the reduction of disulfide bonds. Changes in the amide I and II bands can provide information about conformational changes in the keratin structure.

Single-Fiber Tensile Testing

This mechanical test measures the force required to stretch a single fiber until it breaks. The reduction of disulfide cross-links weakens the fiber, which can be quantified by a decrease in its tensile strength.

Materials:

-

Single hair or wool fibers

-

Tensile testing instrument equipped with a sensitive load cell

-

This compound solution

Procedure:

-

Mounting: Carefully mount a single fiber onto the grips of the tensile tester.

-

Initial Measurement: Measure the tensile properties (e.g., Young's modulus, breaking stress, and breaking strain) of the untreated fiber in a controlled environment (temperature and humidity).

-

TGA Treatment: Treat the fiber with a this compound solution for a specific duration.

-

Rinsing and Equilibration: Rinse the fiber and allow it to equilibrate in the testing environment.

-

Final Measurement: Repeat the tensile testing on the treated fiber.

-

Analysis: A decrease in breaking stress and Young's modulus indicates the extent of disulfide bond reduction and its impact on the fiber's mechanical integrity.

Logical Workflow for Assessing TGA's Reducing Effect

The following diagram illustrates a typical workflow for investigating the reducing properties of this compound on a protein substrate.

Caption: A logical workflow for the analysis of TGA's reducing effects.

Relevance in Drug Development and Cellular Signaling

The reducing properties of thiol-containing compounds like this compound have significant implications for drug development, particularly in the context of cellular signaling pathways that are regulated by redox-sensitive mechanisms.

Many cellular processes, including inflammation, apoptosis, and cell proliferation, are influenced by the cellular redox state, which is largely maintained by the balance between reduced and oxidized thiols (e.g., glutathione).

A key example is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a critical regulator of the inflammatory response. The activity of NF-κB is controlled by its inhibitor, IκB. In resting cells, NF-κB is sequestered in the cytoplasm bound to IκB. Upon stimulation by various signals, including reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Thiol-containing antioxidants, such as N-acetylcysteine (NAC) , a precursor to glutathione, can modulate this pathway. By increasing the intracellular pool of reduced thiols, NAC can counteract the oxidative stress that activates NF-κB, thereby downregulating the inflammatory response. This mechanism is a key area of interest for the development of drugs targeting inflammatory diseases.

The following diagram illustrates the modulation of the NF-κB signaling pathway by a thiol-containing compound.

Caption: Thiol antioxidants can inhibit NF-κB activation by reducing oxidative stress.

Conclusion

The discovery of this compound's reducing properties by David R. Goddard was a landmark in protein chemistry, with lasting impacts on both industrial applications and fundamental biochemical understanding. For today's researchers and drug development professionals, a thorough grasp of TGA's mechanism of action, methods for its quantification, and the broader role of thiol compounds in biological systems is essential. The principles of disulfide bond reduction by thiols continue to be a fertile area of research, with potential applications in the development of novel therapeutics for a range of diseases underpinned by redox dysregulation.

References

The Reaction of Thioglycolic Acid with Keratin Disulfide Bridges: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keratin, a fibrous structural protein, is the primary constituent of hair, skin, and nails. Its remarkable mechanical strength and stability are largely attributed to the extensive network of disulfide bonds formed between cysteine residues within the keratin polypeptide chains. These disulfide bridges (cystine) are crucial in maintaining the tertiary and quaternary structure of keratin fibers. Thioglycolic acid (TGA), a thiol-containing organic compound, is a potent reducing agent widely utilized in cosmetic and pharmaceutical applications to reversibly cleave these disulfide bonds. This guide provides a comprehensive technical overview of the chemical interaction between this compound and keratin, focusing on the reaction mechanism, kinetics, influencing factors, and methodologies for its quantitative assessment.

The Chemical Reaction: Reduction of Disulfide Bridges

The core of the interaction between this compound and keratin is a redox reaction. Specifically, it is a thiol-disulfide exchange reaction where the thiol group (-SH) of this compound attacks the disulfide bond (-S-S-) of a cystine residue in the keratin structure. This reaction results in the reductive cleavage of the disulfide bond, forming two free sulfhydryl groups (cysteine), while the this compound is oxidized to dithiodiglycolic acid.[1][2]

The overall chemical reaction can be represented as:

2 HSCH₂COOH (this compound) + R-S-S-R (Cystine in Keratin) ⇌ HOOCCH₂-S-S-CH₂COOH (Dithiodiglycolic acid) + 2 R-SH (Cysteine in Keratin)[1]

This reversible reaction is fundamental to applications such as hair perming, straightening, and depilation.[2] By breaking the disulfide bonds, the rigid structure of the keratin fiber is temporarily softened, allowing it to be reshaped. Subsequent oxidation (e.g., with hydrogen peroxide) reforms the disulfide bonds in the new configuration, setting the desired shape.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the thiolate anion (SCH₂COO⁻) of this compound on one of the sulfur atoms of the disulfide bridge. The formation of the thiolate anion is favored under alkaline conditions, which is why treatments with this compound are typically performed at a high pH.[3] The reaction mechanism involves the formation of a mixed disulfide intermediate, which is then attacked by a second thiolate anion to yield the final products.

Factors Influencing the Reaction

The efficiency and rate of disulfide bond cleavage by this compound are influenced by several critical parameters:

-

pH: The reaction is highly pH-dependent. Alkaline conditions (typically pH 9-12) are necessary to deprotonate the thiol group of this compound, forming the more nucleophilic thiolate anion, which is the active species in the reaction.[3] The diffusion of this compound into the hair fiber is also enhanced at higher pH.[4]